

# A Comparative Guide to Validated HPLC Methods for Lenvatinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Lenvatinib is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides a comprehensive comparison of published HPLC methods for the analysis of Lenvatinib and its impurities, supported by experimental data to aid in method selection and implementation.

## **Comparison of Validated HPLC Methods**

Several reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Lenvatinib in bulk and pharmaceutical dosage forms. The following tables summarize the key chromatographic conditions and validation parameters from a selection of published methods, offering a side-by-side comparison of their performance.

Table 1: Comparison of Chromatographic Conditions for Lenvatinib HPLC Methods



| Parameter               | Method 1                                       | Method 2                                           | Method 3                                                  | Method 4 (for Impurities)                                                                                                 |
|-------------------------|------------------------------------------------|----------------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Column                  | Thermosil C18<br>(150 x 4.6 mm, 5<br>μm)[1][2] | Inertsil ODS (150<br>x 4.6 mm, 5 μm)<br>[3]        | HiQSil C8 (250 x<br>4.6 mm, 5 μm)[4]                      | Waters Xbridge<br>BEH Shield<br>RP18 (150 x 4.6<br>mm)[5]                                                                 |
| Mobile Phase            | Methanol: Water<br>(65:35 v/v)[1][2]           | Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v)[3] | Methanol: Ammonium Acetate Buffer (pH 3.5) (30:70 v/v)[4] | Gradient Elution with Buffer (Ammonium Acetate/Acetic Acid, pH 4.5-5.5) and an additional solvent (e.g., Acetonitrile)[5] |
| Flow Rate               | 0.8 mL/min[1][2]                               | 1.0 mL/min[3]                                      | 1.0 mL/min[4]                                             | 0.3 - 0.5<br>mL/min[5]                                                                                                    |
| Detection<br>Wavelength | 265 nm[1][2]                                   | 260 nm[3]                                          | 301 nm[4]                                                 | Not Specified                                                                                                             |
| Retention Time<br>(min) | 4.35[1][2]                                     | Not Specified                                      | 4.383[4]                                                  | Not Specified                                                                                                             |

Table 2: Comparison of Validation Parameters for Lenvatinib HPLC Methods



| Parameter                       | Method 1                                    | Method 2         | Method 3      | Method 4 (for<br>Impurities)                         |
|---------------------------------|---------------------------------------------|------------------|---------------|------------------------------------------------------|
| Linearity Range<br>(μg/mL)      | 30 - 150[1][2]                              | 1 - 5            | 10 - 40[4]    | Not Specified                                        |
| Correlation<br>Coefficient (r²) | 0.999[1][2]                                 | Not Specified    | 0.9992[4]     | Not Specified                                        |
| Accuracy (%<br>Recovery)        | 100.4[1][2]                                 | 96.68 - 100.8[3] | 99.05[4]      | Validated according to ICHQ2A guidelines[5]          |
| Precision<br>(%RSD)             | Repeatability: 0.5, Intermediate: 1.0[1][2] | < 2[3]           | Not Specified | Validated according to ICHQ2A guidelines[5]          |
| LOD (μg/mL)                     | 2.97[1][2]                                  | 3 (ppm)[3]       | 0.992[4]      | Validated according to ICHQ2A guidelines[5]          |
| LOQ (μg/mL)                     | 9.92[1][2]                                  | 10.01 (ppm)[3]   | 2.79[4]       | Validated<br>according to<br>ICHQ2A<br>guidelines[5] |

## **Lenvatinib Impurities**

A crucial aspect of method validation is its ability to separate the active pharmaceutical ingredient from any process-related or degradation impurities. A Chinese patent (CN107305202B) discloses a gradient HPLC method specifically designed to separate and quantify nine impurities of Lenvatinib, designated as compounds A-I and LVTN-1.[5] These represent potential process impurities and degradation products.

Table 3: Known Impurities of Lenvatinib



| Impurity Designation       | Chemical Name                                                                                              |  |  |
|----------------------------|------------------------------------------------------------------------------------------------------------|--|--|
| Compound A                 | 4,4'-(((carbonylbis(uretidioyl))bis(3-chloro-4,1-phenyl))bis(oxy))bis(7-methoxyquinoline-6-carboxamide)[5] |  |  |
| Compound B                 | 4-(3-chloro-4-(3,3-dimethylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid amide[5]                   |  |  |
| Compound C                 | 4-ethoxy-7-methoxyquinoline-6-carboxamide[5]                                                               |  |  |
| Compound D                 | 4-hydroxy-7-methoxyquinoline-6-carboxylic acid amide[5]                                                    |  |  |
| Compound E                 | 1-(2-chloro-4-hydroxyphenyl)-3-<br>cyclopropylaminourea[5]                                                 |  |  |
| Impurity F (LVTN-ZZ-10)    | Lenvatinib carboxylic acid (hydrolysis product) [5]                                                        |  |  |
| LVTN-1                     | 4-(4-amino-3-chlorophenoxy)-7-<br>methoxyquinoline-6-carboxylic acid amide[5]                              |  |  |
| Other Potential Impurities | Desamino Hydroxy Lenvatinib, Descyclopropyl<br>Lenvatinib, Lenvatinib Chloro Impurity[4]                   |  |  |

The gradient HPLC method outlined in the patent is particularly suitable for comprehensive impurity profiling as it is designed to separate both polar and non-polar impurities in a single run.[5]

# **Experimental Protocol: A Representative RP-HPLC Method for Lenvatinib**

This protocol is a synthesized example based on robust, commonly cited isocratic methods for the quantification of Lenvatinib.

#### 1. Instrumentation

 High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.



- Data acquisition and processing software.
- 2. Chromatographic Conditions
- Column: Thermosil C18 (150 x 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: Prepare a filtered and degassed mixture of Methanol and HPLC grade Water in a ratio of 65:35 (v/v).
- Flow Rate: 0.8 mL/min.
- Column Temperature: Ambient.
- Detection Wavelength: 265 nm.
- Injection Volume: 20 μL.
- 3. Preparation of Solutions
- Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh 100 mg of Lenvatinib reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 30, 60, 90, 120, 150 μg/mL).
- Sample Solution: Accurately weigh and transfer a quantity of the Lenvatinib sample (e.g., powdered capsules) equivalent to 10 mg of Lenvatinib into a 10 mL volumetric flask. Add a small amount of mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
- 4. Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.





Click to download full resolution via product page

Caption: Workflow for HPLC Method Validation.



### Conclusion

The selection of an appropriate HPLC method for the analysis of Lenvatinib and its impurities is dependent on the specific requirements of the analysis. For routine quality control of the API, a simple, isocratic RP-HPLC method may be sufficient. However, for comprehensive stability studies and impurity profiling, a more sophisticated gradient method capable of separating a wide range of potential impurities is recommended. The data and protocols presented in this guide serve as a valuable resource for the development, validation, and implementation of robust analytical methods for Lenvatinib.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CN107305202B HPLC method for analyzing impurities of levovatinib mesylate and preparation thereof and application of impurities as reference standard Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. Preparation methods of lenvatinib mesylate drug impurities Eureka | Patsnap [eureka.patsnap.com]
- 4. Lenvatinib Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [A Comparative Guide to Validated HPLC Methods for Lenvatinib and Its Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854538#validating-an-hplc-method-for-lenvatinib-and-impurities]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com